Cas no 1105200-61-0 (N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide)
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1105200-61-0x500.png)
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
- N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
- AKOS024652101
- 1105200-61-0
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- F2493-1760
-
- Inchi: 1S/C17H12N2O4/c20-17(14-6-3-7-21-14)18-10-12-9-16(23-19-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2,(H,18,20)
- InChI Key: GNLUMLLNYAEZCL-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=C1C1=CC(CNC(C2=CC=CO2)=O)=NO1
Computed Properties
- Exact Mass: 308.07970687g/mol
- Monoisotopic Mass: 308.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 81.4Ų
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-1760-25mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-75mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-5μmol |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-15mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-50mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-20μmol |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-5mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-10μmol |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-20mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-1760-100mg |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide |
1105200-61-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
Recent Advances in the Study of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide (CAS: 1105200-61-0)
The compound N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide (CAS: 1105200-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly in the context of inflammatory and oncogenic processes. The benzofuran and oxazole moieties in its structure are known to interact with various protein targets, making it a promising scaffold for drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer progression, with IC50 values in the low micromolar range.
In addition to its kinase inhibitory properties, N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide has shown promise in modulating inflammatory responses. A recent preclinical study reported its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential applications in autoimmune diseases. The compound's furan carboxamide group appears to play a critical role in these interactions, as demonstrated by structure-activity relationship (SAR) studies.
The synthesis of this compound has also been optimized in recent years, with several research groups reporting improved yields and purity. A 2022 patent application detailed a novel synthetic route that reduces the number of steps and improves overall efficiency, making large-scale production more feasible. This advancement is particularly significant given the compound's growing importance in drug discovery pipelines.
Despite these promising developments, challenges remain in the clinical translation of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Current research efforts are focused on developing prodrug derivatives and formulation strategies to address these limitations.
In conclusion, N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide represents a compelling case study in modern drug discovery, combining interesting structural features with diverse biological activities. As research continues to elucidate its mechanisms of action and optimize its pharmacological properties, this compound may emerge as a valuable tool for both basic research and therapeutic development in the coming years.
1105200-61-0 (N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide) Related Products
- 50870-59-2(2,3-Dibromo-2,3-dihydro-1H-inden-1-one)
- 1396791-26-6(methyl 2-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-amidobenzoate)
- 80-58-0(2-Bromobutyric acid)
- 1956377-30-2((3-Fluorocyclopentyl)methanamine hydrochloride)
- 1334137-18-6(Tert-butyl 4-(3-cyanopyrazin-2-yl)piperazine-1-carboxylate)
- 865267-78-3(Benzamide, 3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-(5-methyl-2-thiazolyl)-)
- 60310-07-8(Benzamide, 3-methyl-2-nitro-)
- 1251557-97-7(N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
- 2166883-43-6(5-(cyanomethyl)aminopyridine-2-carbonitrile)
- 2309457-41-6(Tert-butyl 2-{[3-(6-bromopyridin-3-yl)azetidin-3-yl]oxy}acetate)




